Linker Length and DC₅₀: Correlating PEG Spacer Units with Degradation Potency in PROTACs
The length of the PEG linker directly correlates with the degradation potency (DC₅₀) of the resulting PROTAC. Linkers that are too short prevent the formation of a stable ternary complex, while linkers that are too long increase conformational entropy and reduce degradation efficiency. Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine, containing a single PEG unit (PEG1), provides a minimal spacer length (approximately 4-5 Å from amine to alkyne), which is optimal for certain target/E3 ligase pairs where close proximity is required for ubiquitination [1]. In a systematic linker SAR study of VHL-based PROTACs, variation from a 2-atom to a 12-atom linker altered DC₅₀ values by over 100-fold, demonstrating that precise linker length is a critical parameter [2].
| Evidence Dimension | Linker length effect on PROTAC degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | PEG1 spacer; minimal linker length (~4-5 Å N-to-alkyne distance) |
| Comparator Or Baseline | PEG2 to PEG4 spacers; increased linker lengths (8-16+ Å) |
| Quantified Difference | DC₅₀ shift > 100-fold across 2-atom to 12-atom linker variation (class-level inference) |
| Conditions | VHL-based PROTAC systems; cellular degradation assays |
Why This Matters
Procurement of the exact PEG1 length is critical when replicating published PROTAC structures, as linker length deviations of even a single ethylene glycol unit can shift DC₅₀ by an order of magnitude and invalidate SAR hypotheses.
- [1] Troup, R. I., et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 2021, 64, 8042-8052. View Source
- [2] Bondeson, D. P., et al. Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 2015, 11, 611-617. View Source
